molecular formula C26H50N2O5S B12778014 1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate CAS No. 71002-34-1

1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate

Cat. No.: B12778014
CAS No.: 71002-34-1
M. Wt: 502.8 g/mol
InChI Key: CPXMGJOCRLJBDY-CALJPSDSSA-M
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Description

1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. They are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate typically involves the following steps:

    Formation of the Imidazolium Cation: This can be achieved by reacting 1-ethylimidazole with 2-chloroethanol and 8-heptadecenyl chloride under controlled conditions.

    Anion Exchange: The resulting imidazolium salt is then subjected to anion exchange with ethyl sulfate to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bond in the heptadecenyl chain can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alkanes.

Scientific Research Applications

    Chemistry: As a solvent for chemical reactions, particularly those involving polar compounds.

    Biology: Potential use in biocatalysis and enzyme stabilization.

    Medicine: Investigated for use in drug delivery systems due to its ability to dissolve a wide range of compounds.

    Industry: Used in processes such as electroplating, extraction, and as a lubricant.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate depends on its application:

    Solvent: It can dissolve various compounds by disrupting intermolecular forces.

    Catalysis: It can stabilize transition states and intermediates in chemical reactions.

    Drug Delivery: It can enhance the solubility and bioavailability of drugs.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methylimidazolium chloride: Another ionic liquid with similar properties but different cation and anion.

    1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its high thermal stability and low viscosity.

Uniqueness

1-(2-Hydroxyethyl)-2-(8-heptadecenyl)-3-ethylimidazolium ethyl sulfate is unique due to its specific combination of cation and anion, which imparts distinct properties such as enhanced solubility for certain compounds and specific reactivity in chemical processes.

Properties

CAS No.

71002-34-1

Molecular Formula

C26H50N2O5S

Molecular Weight

502.8 g/mol

IUPAC Name

2-[3-ethyl-2-[(E)-heptadec-8-enyl]imidazol-1-ium-1-yl]ethanol;ethyl sulfate

InChI

InChI=1S/C24H45N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25(4-2)20-21-26(24)22-23-27;1-2-6-7(3,4)5/h11-12,20-21,27H,3-10,13-19,22-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11+;

InChI Key

CPXMGJOCRLJBDY-CALJPSDSSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC1=[N+](C=CN1CC)CCO.CCOS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=[N+](C=CN1CC)CCO.CCOS(=O)(=O)[O-]

Origin of Product

United States

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